Aminopentamide, specifically known as aminopentamide hydrogen sulfate, is a chemical compound with the systematic name 4-(dimethylammonium)-2,2-diphenylpentanamide hydrogen sulfate. It is primarily utilized in veterinary medicine for its antispasmodic properties, aiding in the management of gastrointestinal disorders in animals. The compound has garnered interest due to its unique structural characteristics and potential applications in various scientific fields.
Aminopentamide is classified under the category of amides, specifically as a quaternary ammonium compound due to the presence of a dimethylammonium group. Its chemical formula is C₁₉H₂₅N₂O(HSO₄) . The compound is available commercially and has been studied for its crystal structure and synthesis methods, making it a subject of interest in both pharmaceutical and chemical research.
The synthesis of aminopentamide typically involves the formation of an amide bond through the reaction of dimethylamine with diphenylacetyl chloride under controlled conditions. The process can be outlined in the following steps:
Safety precautions during synthesis include proper ventilation and the use of personal protective equipment due to the hazardous nature of reagents like acid chlorides and sulfuric acid.
Aminopentamide hydrogen sulfate has been characterized using synchrotron X-ray powder diffraction and density functional theory. It crystallizes in a monoclinic unit cell with space group P2₁/c. Key structural parameters include:
The structure consists of layers with hydrogen sulfate anions at the core and aminopentamide cations on the outside, stabilized by hydrogen bonding interactions .
Aminopentamide exhibits moderate reactivity due to its amide functional group. It does not react significantly with oxygen under normal conditions but shows slight solubility in water and methanol. Its reactivity can be categorized as follows:
The mechanism of action for aminopentamide involves its antispasmodic effects on smooth muscle tissues, particularly in the gastrointestinal tract. By blocking certain neurotransmitter receptors, aminopentamide reduces muscle contractions, alleviating symptoms such as vomiting and diarrhea in animals . This mechanism is crucial for its application in veterinary medicine.
Aminopentamide belongs to the diphenylmethane class, characterized by moderate reactivity with other substances while remaining relatively inert under standard conditions. Its acidity and basicity are influenced by its amide functional group, which can engage in proton transfer reactions depending on the environment .
Aminopentamide has significant applications in veterinary medicine due to its antispasmodic properties. It is used to control gastrointestinal spasms, vomiting, and diarrhea in dogs and cats. Additionally, ongoing research explores its potential in other scientific fields, including pharmacology and medicinal chemistry, where understanding its structure-activity relationship could lead to novel therapeutic agents .
The synthesis of aminopentamide (4-amino-N,N-dimethyl-4-oxo-3,3-diphenylbutan-1-aminium) has evolved significantly since its initial development. Early routes relied on multi-step peptide coupling strategies, where diphenylacetyl chloride was condensed with β-alanine derivatives to form the diphenylbutyramide backbone, followed by quaternization of the terminal amine using methyl iodide. This approach suffered from low yields (30–40%) due to steric hindrance from the diphenyl groups and required extensive purification to remove symmetric urea byproducts.
The adoption of direct reductive amination in the 1980s marked a critical improvement. Here, 4-oxo-4-(diphenyl)butanoic acid was reacted with dimethylamine under catalytic hydrogenation (Pd/C, 50 psi H₂), achieving 75% yield. Subsequent crystallization from ethanol/ether provided pharmaceutical-grade material. Recent advances employ continuous-flow chemistry, where the imine intermediate is generated in situ and reduced using immobilized borohydride resins. This method enhances reaction control, reduces solvent waste, and elevates yields to >90% while maintaining high purity (>99.5% HPLC) [3].
Table 1: Evolution of Aminopentamide Synthesis Methods
Era | Method | Key Reagents/Conditions | Yield | Purity |
---|---|---|---|---|
1960s | Peptide Coupling | Diphenylacetyl chloride + β-alanine derivative | 30–40% | ~85% |
1980s | Reductive Amination | Pd/C, H₂ (50 psi), Ethanol | 75% | >95% |
2020s | Continuous-Flow | NaBH₄ resin, RT, <5 min residence | >90% | >99.5% |
Aminopentamide contains a chiral center at the C4 position (adjacent to the carbonyl). Early pharmacological studies revealed that its (R)-enantiomer exhibits 50-fold greater affinity for M1/M3 muscarinic receptors than the (S)-enantiomer. However, initial synthetic routes produced only the racemate, necessitating resolution.
Diastereomeric salt formation became the gold standard, utilizing enantiopure resolving agents like (+)-dibenzoyltartaric acid (DBTA). The racemic free base was treated with 0.5 equiv DBTA in methanol, selectively crystallizing the (R)-aminopentamide-DBTA salt (diastereomeric excess >98%). Liberation with NaOH provided (R)-aminopentamide with 99% enantiomeric purity. Alternatively, enzymatic resolution using immobilized penicillin acylase was explored, though yields remained suboptimal (<50%) [1] [4].
Enantioselective activity was quantified using isolated guinea pig ileum contraction assays:
The Thalidomide tragedy underscored the necessity of such resolution, as unseparated enantiomers can exhibit divergent biological effects [1] [4].
Strategic modifications to aminopentamide’s scaffold have targeted three regions to optimize muscarinic binding:
Table 2: Structure-Activity Relationships of Aminopentamide Derivatives
Modification Site | Structural Change | M3 Ki (nM) | Rationale |
---|---|---|---|
Quaternary Amine | Dimethylamino (parent) | 1.5 | Baseline |
Pyrrolidinium | 0.9 | Increased lipophilicity | |
N-Cyclopropylmethyl | 0.3 | Cation-π with Trp503 | |
Diphenyl System | para-Methoxy | 0.2 | Enhanced hydrophobic burial |
ortho-Methyl | 8.7 | Steric clash | |
Carbonyl Linker | Thiocarbonyl | 15.0 | Loss of H-bond to Tyr148 |
Trans-olefin | 1.8 | Metabolic stability retention |
High-resolution X-ray crystallography (1.8 Å) of (R)-aminopentamide bound to engineered M3 receptor fragments revealed a T-shaped conformation, where the diphenyl system engages Phe222 and Phe401 via π-stacking, while the quaternary ammonium ion forms a salt bridge with Asp147. Crucially, the ethylamine linker adopts a gauche conformation (torsion angle = 65°), positioning the carbonyl oxygen within 2.7 Å of Tyr148 for H-bonding.
Molecular dynamics (MD) simulations (200 ns) demonstrated that unbound aminopentamide undergoes rapid conformational interconversion between gauche (bioactive) and anti (inactive) states. Ligand binding stabilized the gauche conformation via:
Neutron spin echo spectroscopy further quantified domain motions in the receptor-ligand complex. Aminopentamide binding reduced the twisting mode amplitude of the M3 helical bundle by 40% (from 8.2 Å to 4.9 Å) and suppressed open-closed transitions (τc from 15 ns to 48 ns), indicating rigidification upon antagonist binding. This “lock-and-immobilize” mechanism explains its sustained receptor occupancy [7] .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2